molecular formula C16H26N2O2 B2436776 4-undecanoyl-1H-pyrrole-2-carboxamide CAS No. 251096-63-6

4-undecanoyl-1H-pyrrole-2-carboxamide

Cat. No.: B2436776
CAS No.: 251096-63-6
M. Wt: 278.396
InChI Key: PMCHDSPPYYLNKL-UHFFFAOYSA-N
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Description

“4-undecanoyl-1H-pyrrole-2-carboxamide” is a chemical compound with the CAS Number: 251096-63-6 . It has a molecular weight of 278.39 and its IUPAC name is this compound . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C16H26N2O2/c1-2-3-4-5-6-7-8-9-10-15(19)13-11-14(16(17)20)18-12-13/h11-12,18H,2-10H2,1H3,(H2,17,20) . The InChI key is PMCHDSPPYYLNKL-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

The compound “this compound” is solid in its physical form . It has a molecular weight of 278.39 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Synthesis Approaches : The synthesis of various pyrrole-2-carboxamide derivatives, including those similar to 4-undecanoyl-1H-pyrrole-2-carboxamide, has been extensively explored. For instance, Howells et al. (2022) reported on the synthesis of 4-pyrazin-2-yl-1H-pyrrole-2-carboxamides and related bicyclic analogues, emphasizing the diverse synthetic routes and procedures used to create these compounds (Howells et al., 2022).

  • Chemical Structure and Properties : Research by Lu et al. (2004) on a structurally related compound, 1-methyl-N-(2-{[(1-methyl-4-nitro-1H-pyrrol-2-yl)carbonyl]amino}ethyl)-4-nitro-1H-pyrrole-2-carboxamide, provides insights into the molecular structure and properties of these compounds (Lu et al., 2004).

Biological and Medicinal Applications

  • Antibacterial Activity : Mane et al. (2017) investigated the antibacterial activity of pyrrole-2-carboxamide derivatives, highlighting their potential as antibacterial agents. This research indicates the importance of these compounds in developing new antimicrobial treatments (Mane et al., 2017).

  • Cancer Research : The application of pyrrole-2-carboxamide derivatives in cancer research has been explored. For example, Wakabayashi et al. (2005) synthesized novel pyrrole-2-carboxamide derivatives as androgen antagonists, demonstrating their potential use in treating cancer, particularly prostate cancer (Wakabayashi et al., 2005).

  • DNA Interaction Studies : Research on the interaction of pyrrole-2-carboxamides with DNA, such as the study by Swalley et al. (1996), provides insights into the potential use of these compounds in understanding DNA structure and function (Swalley et al., 1996).

Safety and Hazards

The safety information for “4-undecanoyl-1H-pyrrole-2-carboxamide” includes several hazard statements: H302, H312, H332 . The precautionary statements include: P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

Properties

IUPAC Name

4-undecanoyl-1H-pyrrole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c1-2-3-4-5-6-7-8-9-10-15(19)13-11-14(16(17)20)18-12-13/h11-12,18H,2-10H2,1H3,(H2,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMCHDSPPYYLNKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(=O)C1=CNC(=C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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